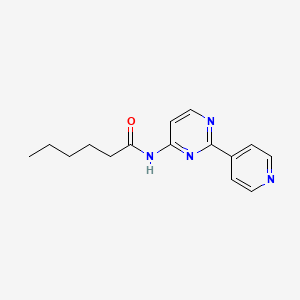

N-(2-(Pyridin-4-yl)pyrimidin-4-yl)hexanamide

Description

Properties

CAS No. |

61310-42-7 |

|---|---|

Molecular Formula |

C15H18N4O |

Molecular Weight |

270.33 g/mol |

IUPAC Name |

N-(2-pyridin-4-ylpyrimidin-4-yl)hexanamide |

InChI |

InChI=1S/C15H18N4O/c1-2-3-4-5-14(20)18-13-8-11-17-15(19-13)12-6-9-16-10-7-12/h6-11H,2-5H2,1H3,(H,17,18,19,20) |

InChI Key |

KMODMELPUBASHE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=O)NC1=NC(=NC=C1)C2=CC=NC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Pyridin-4-yl)pyrimidin-4-yl)hexanamide typically involves the formation of the pyridine and pyrimidine rings, followed by the introduction of the hexanamide group. One common method involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone to form the pyridine ring. The pyrimidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a diaminopyrimidine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-(2-(Pyridin-4-yl)pyrimidin-4-yl)hexanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Amines, thiols, and other nucleophiles in the presence of suitable catalysts or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can lead to the formation of various substituted derivatives .

Scientific Research Applications

Pharmacological Properties

The compound N-(2-(Pyridin-4-yl)pyrimidin-4-yl)hexanamide exhibits significant biological activity due to its structural features. The presence of pyridine and pyrimidine rings contributes to its ability to interact with various biological targets.

Anticancer Activity

Research indicates that derivatives of pyridine and pyrimidine compounds are effective as anticancer agents. For instance, studies have shown that compounds containing these moieties can act as dual inhibitors of histone deacetylase 2 (HDAC2) and focal adhesion kinase (FAK), both of which are implicated in cancer progression . The inhibition of these targets can lead to reduced tumor growth and enhanced apoptosis in cancer cells.

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases. It has been suggested that small molecules activating mitochondrial fusion proteins like mitofusin 1 and 2 may offer therapeutic benefits for conditions such as Charcot-Marie-Tooth Disease type 2A (CMT2A) . The ability of this compound to cross the blood-brain barrier enhances its potential as a neuroprotective agent.

Interaction with Biological Targets

The compound's effectiveness is largely attributed to its ability to bind selectively to specific proteins involved in cell signaling pathways. For example, the structural characteristics of pyridine and pyrimidine allow for effective interactions with enzymes such as HDACs, leading to modulation of gene expression related to cell proliferation and survival .

Influence on Mitochondrial Function

By enhancing mitochondrial fusion through activation of mitofusins, this compound may improve mitochondrial function, which is often compromised in neurodegenerative diseases . This action not only supports neuronal health but also may have implications for metabolic disorders linked to mitochondrial dysfunction.

Case Studies and Research Findings

Several studies have documented the applications and efficacy of this compound and related compounds:

Mechanism of Action

The mechanism of action of N-(2-(Pyridin-4-yl)pyrimidin-4-yl)hexanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and leading to various biological effects. For example, it may inhibit protein kinases by binding to their ATP-binding sites, thereby blocking their ability to phosphorylate substrates . The exact pathways involved depend on the specific target and the context in which the compound is used .

Comparison with Similar Compounds

N-(2-(Pyridin-4-yl)pyrimidin-4-yl)hexanamide can be compared with other similar compounds, such as:

N-(Pyridin-2-yl)amides: These compounds have similar structures but differ in the position of the pyridine ring and the nature of the amide group.

Pyrazolo[3,4-d]pyrimidines: These compounds have a pyrazole ring fused to the pyrimidine ring, offering different biological activities and applications.

Pyrido[3,4-g]quinazolines: These compounds have a quinazoline ring fused to the pyridine ring, providing unique properties and potential as kinase inhibitors.

The uniqueness of this compound lies in its specific combination of pyridine, pyrimidine, and hexanamide groups, which confer distinct chemical and biological properties .

Biological Activity

N-(2-(Pyridin-4-yl)pyrimidin-4-yl)hexanamide is a synthetic organic compound that incorporates both pyridine and pyrimidine moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

- Molecular Formula : CHN

- Molecular Weight : 229.28 g/mol

- Functional Groups : The compound features an amide linkage, a pyridine ring, and a pyrimidine ring, which contribute to its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. This compound may exert its effects through:

- Enzyme Inhibition : It may inhibit specific enzymes involved in cellular signaling pathways.

- Receptor Modulation : The compound could potentially modulate the activity of receptors linked to various physiological processes.

Antimicrobial Activity

Research has shown that compounds containing pyridine and pyrimidine moieties exhibit significant antimicrobial properties. For instance, studies indicate that similar compounds demonstrate potent antibacterial and antifungal activities against various strains.

| Compound Name | Activity Type | Target Organisms | Reference |

|---|---|---|---|

| This compound | Antibacterial | E. coli, S. aureus | |

| 6-(Pyrimidin-2-ylamino)-N-(4H-1,2,4-triazol-3-yl)hexanamide | Antimycobacterial | M. tuberculosis |

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Research indicates that derivatives of pyridine and pyrimidine can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.

| Compound Name | IC50 Value (μM) | Cancer Cell Line | Reference |

|---|---|---|---|

| This compound | 45.69 | A498 (renal cancer) | |

| 5-Pyridinyl derivatives | 0.09 | Caki-1 (renal cancer) |

Case Studies

-

Study on Antifibrotic Activity :

A recent study evaluated the antifibrotic effects of related compounds on hepatic stellate cells (HSC-T6). The results indicated that certain derivatives significantly inhibited collagen synthesis, suggesting potential applications in treating fibrosis-related conditions.- Key Findings :

- Compounds demonstrated reduced hydroxyproline content in treated cells.

- Inhibition of prolyl-4-hydroxylase activity was observed.

- Key Findings :

-

Antimicrobial Efficacy :

Another study assessed the antimicrobial efficacy of similar compounds against various bacterial strains. The results highlighted the importance of specific structural features in enhancing biological activity.- Key Findings :

- Significant antibacterial activity was observed against both Gram-positive and Gram-negative bacteria.

- Minimum inhibitory concentrations (MICs) were determined for various derivatives.

- Key Findings :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.